molecular formula C10H9F3O2 B1325231 3-(2-Methoxyphenyl)-1,1,1-trifluoro-2-propanone CAS No. 870460-18-7

3-(2-Methoxyphenyl)-1,1,1-trifluoro-2-propanone

Cat. No. B1325231
M. Wt: 218.17 g/mol
InChI Key: ZDZLVZWUKCNACS-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-1,1,1-trifluoro-2-propanone, also known as 3-Methoxy-2-trifluoromethyl-1-propene-1-one, is a chemical compound used in a variety of laboratory experiments. It is a colorless liquid with a sweet, pleasant odor and is slightly soluble in water. It has a melting point of -30.5 °C and a boiling point of 63.5 °C. It is used as a solvent, a reagent, and a catalyst in various chemical reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other compounds.

Scientific Research Applications

Metabolism in Smoke Flavouring

Research on a closely related compound, 1-(4-hydroxy-3-methoxyphenyl)-2-propanone (HMP-one), a smoke flavor compound, revealed its metabolism in rats. Metabolites were identified through mass spectrometry and independent synthesis, including 1-(3, 4-dihydroxyphenyl)-2-propanone, 1-(3, 4-dihydroxyphenyl)-2-propanol, and 1-(4-hydroxy-3-methoxyphenyl)-2-propanol. These findings are significant for understanding the metabolic processing of smoke flavor compounds (Jodynis-Liebert, 1993).

Synthesis and Chemical Reactions

The compound's synthetic applications are demonstrated in studies like the α-chlorination of aryl ketones with manganese(III) acetate, showing its reactivity and potential in synthesizing diverse chemical structures (Tsuruta et al., 1985). Another study explored the addition of O-methylhydroxylamine to related compounds, leading to α-aminochalcones, highlighting its role in the synthesis of bioactive molecules (Reichel & Pritze, 1974).

Lignin Chemistry

In the field of lignin chemistry, derivatives of similar compounds have been synthesized as model compounds. For instance, lignin model glycosides have been prepared, providing insights into the chemistry of lignin and its derivatives (Helm et al., 1997). Another study focused on the acid treatment of birch lignin, resulting in specific diaryl-propanone derivatives, underlining the significance of these compounds in lignin transformation processes (Li et al., 1996).

Organic Synthesis and Reactions

The compound and its derivatives have been extensively studied in organic synthesis. For example, research on the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride from related ketones shows the compound's utility in synthesizing heterocyclic structures (Tan Bin, 2011). Additionally, the compound's derivatives have been utilized in studying nucleophilic substitution and elimination reactions in aqueous solutions, contributing to our understanding of organic reaction mechanisms (Toteva & Richard, 1996).

properties

IUPAC Name

1,1,1-trifluoro-3-(2-methoxyphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-15-8-5-3-2-4-7(8)6-9(14)10(11,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZLVZWUKCNACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645248
Record name 1,1,1-Trifluoro-3-(2-methoxyphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyphenyl)-1,1,1-trifluoro-2-propanone

CAS RN

870460-18-7
Record name 1,1,1-Trifluoro-3-(2-methoxyphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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